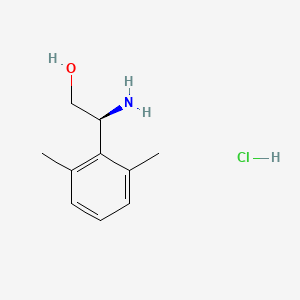

(S)-2-Amino-2-(2,6-dimethylphenyl)ethan-1-ol hydrochloride

Description

(S)-2-Amino-2-(2,6-dimethylphenyl)ethan-1-ol hydrochloride is a chiral compound characterized by an ethanolamine backbone substituted with a 2,6-dimethylphenyl group and a hydrochloride salt. This compound shares structural motifs with local anesthetics like mepivacaine and ropivacaine, which also feature 2,6-dimethylphenyl groups but differ in backbone structure (amide vs. ethanolamine) . Its hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical formulations.

Properties

IUPAC Name |

(2S)-2-amino-2-(2,6-dimethylphenyl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-7-4-3-5-8(2)10(7)9(11)6-12;/h3-5,9,12H,6,11H2,1-2H3;1H/t9-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGSBFMBIJJGUPC-SBSPUUFOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(CO)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)[C@@H](CO)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(2,6-dimethylphenyl)ethan-1-ol hydrochloride typically involves the reaction of 2,6-dimethylbenzylamine with an appropriate chiral reagent to introduce the stereochemistry. The reaction conditions often include the use of solvents like ethanol or methanol and may require catalysts to facilitate the reaction. The final product is then purified through crystallization or other separation techniques.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. The compound is then isolated and purified using industrial-scale chromatography or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(2,6-dimethylphenyl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

(S)-2-Amino-2-(2,6-dimethylphenyl)ethan-1-ol hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions due to its chiral nature.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(2,6-dimethylphenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Substituent Position and Binding Interactions

The position of aromatic substituents significantly impacts molecular interactions. For example:

- 2,4-Dichlorobenzyl vs. 2,6-Dichlorobenzyl analogs ():

Both compounds exhibit similar collagenase inhibition (IC50 values) and Gibbs free energy (-6.4 to -6.5 kcal/mol). However, the 2,6-dichloro analog forms a shorter hydrogen bond (1.961 Å vs. 2.202 Å) with Gln215, suggesting enhanced binding efficiency due to substituent geometry . - 2,6-Dimethylphenyl in Target Compound :

The 2,6-dimethyl arrangement is sterically optimized for binding to hydrophobic pockets in proteins, as seen in local anesthetics targeting sodium channels .

Backbone Structure and Pharmacological Implications

- Ethanolamine vs. Piperidine Carboxamide: The target’s ethanolamine backbone lacks the amide linkage present in mepivacaine and ropivacaine . This structural difference may reduce metabolic stability (amides resist hydrolysis better than alcohols) but improve solubility due to the hydroxyl group.

- Stereochemistry :

The (S)-configuration in the target contrasts with the (R)-configuration in ropivacaine, which is critical for its anesthetic potency . Enantiomeric purity could thus dictate target selectivity and efficacy.

Substituent Type: Methyl vs. Methoxy Groups

- Dimethylphenyl vs. For instance, methoxy-substituted analogs may exhibit lower lipophilicity, reducing blood-brain barrier penetration but improving aqueous solubility .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Binding Parameters from Docking Studies ()

| Compound | Hydrogen Bond Length (Å) | π–π Interaction (Å) | Gibbs Free Energy (kcal/mol) |

|---|---|---|---|

| 2,4-Dichlorobenzyl Analog | 2.202 | 4.127 | -6.4 |

| 2,6-Dichlorobenzyl Analog | 1.961 | 4.249 | -6.5 |

Research Implications and Gaps

- The 2,6-dimethylphenyl group’s role in hydrophobic binding warrants further exploration in the context of the target’s ethanolamine backbone.

- Comparative studies on enantiomeric activity (S vs. R) are needed to validate stereochemical influences.

- Toxicological profiling, inspired by cautionary notes in , is essential for clinical translation .

Biological Activity

(S)-2-Amino-2-(2,6-dimethylphenyl)ethan-1-ol hydrochloride, with the CAS number 1217445-51-6, is a chiral compound that has garnered attention in pharmaceutical research due to its unique biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse sources.

- Molecular Formula : C10H16ClNO

- Molecular Weight : Approximately 201.69 g/mol

- IUPAC Name : (2S)-2-amino-2-(2,6-dimethylphenyl)ethanol; hydrochloride

The compound features an amino group and a hydroxyl group attached to a carbon chain substituted with a 2,6-dimethylphenyl group. This structure is crucial for its biological interactions and activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as receptors and enzymes. The presence of both the amino and hydroxyl groups enhances its binding affinity to these targets, potentially modulating their activity.

Interaction with Receptors

Research indicates that this compound may influence neurotransmitter systems, particularly those involving serotonin receptors. Its chiral nature allows for selective interactions, which can enhance efficacy while minimizing side effects. For instance, studies have shown that compounds with similar structures can act as agonists or antagonists at various serotonin receptor subtypes, affecting mood and anxiety pathways.

Pharmacological Studies

- Enzyme Interaction : The compound has been evaluated for its effects on various enzymes. For example, it has shown potential in modulating the activity of carbonic anhydrases (CAs), which are important in physiological processes such as respiration and acid-base balance. Selective inhibition of certain CA isoforms could lead to therapeutic applications in treating conditions like glaucoma and epilepsy .

- Neuropharmacology : Due to its structural similarities with known psychoactive compounds, this compound is being investigated for its potential role in treating central nervous system disorders. Its effects on serotonin receptors suggest it could be beneficial in managing depression or anxiety disorders .

- Anticancer Activity : Preliminary studies have indicated that derivatives of this compound may possess anticancer properties. Research into structurally related compounds has revealed significant cytotoxic activity against various cancer cell lines, highlighting the potential for further exploration in cancer therapeutics .

Table 1: Summary of Biological Activities

Case Studies

- Serotonergic Activity : A study investigated the binding affinity of various compounds at serotonin receptors, demonstrating that modifications similar to those found in this compound can significantly alter receptor activation profiles. This suggests potential therapeutic applications in mood disorders .

- Cancer Research : In vitro evaluations against multiple cancer cell lines have shown promising results for compounds related to this compound. Notably, certain derivatives exhibited IC50 values in the micromolar range against breast and melanoma cancer cells, indicating their potential as anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.